4-(4-Isopropoxyphenoxy)benzoic acid

Description

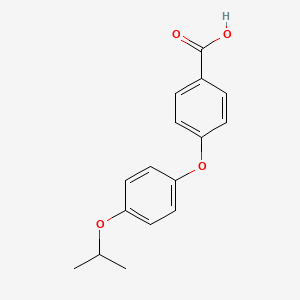

4-(4-Isopropoxyphenoxy)benzoic acid is a substituted benzoic acid derivative featuring an isopropoxy-phenoxy group attached to the para position of the benzoic acid core. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name |

4-(4-propan-2-yloxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGGMQCUVFICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628532 | |

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887411-97-4 | |

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Isopropoxyphenoxy)benzoic acid can be achieved through several routes. One common method involves the nucleophilic substitution of 4-isopropoxyphenol with 4-chlorobenzoic acid under basic conditions . Another approach includes the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Isopropoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenoxy and benzoic acid groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Isopropoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: This compound is utilized in the production of specialty polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical attributes of 4-(4-isopropoxyphenoxy)benzoic acid and its analogues:

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in 4-(4-fluorophenoxy)benzoic acid enhances electronegativity, improving binding affinity to sodium channels . Hydroxyl vs. Alkoxy Groups: 4-Hydroxybenzoic acid exhibits hydrogen-bonding capacity, influencing solubility and antimicrobial activity , whereas isopropoxy and isobutoxy groups in analogues increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

- Melting Points: Fluorinated derivatives (e.g., 4-(4-fluorophenoxy)benzoic acid, 171–175°C) exhibit higher melting points than hydroxylated analogues due to stronger intermolecular forces .

Biological Activity

4-(4-Isopropoxyphenoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.

Chemical Structure and Properties

- Chemical Formula : C16H18O3

- CAS Number : 887411-97-4

The compound features a benzoic acid backbone with an isopropoxyphenyl substituent, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that these compounds could enhance the production of reactive oxygen species (ROS), suggesting a dual role as both prooxidants and antioxidants depending on the concentration and context of use .

Table 1: Antioxidant Activity Comparison

| Compound | Concentration (mM) | ROS Production Enhancement |

|---|---|---|

| This compound | 0.5 | Up to 5-fold |

| Other PBAD derivatives | 0.38 | 90% increase in HO* |

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on alpha-reductase isozymes, which are critical in steroid metabolism. In vitro studies showed that it effectively inhibited both rat and human alpha-reductase types 1 and 2, suggesting potential applications in conditions like benign prostatic hyperplasia and androgen-related disorders .

The mechanism by which this compound exerts its biological effects appears to involve:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Modulation of ROS : It can influence oxidative stress pathways, either promoting or reducing cellular damage depending on the context.

Case Study 1: Antioxidant Activity in Cellular Models

In a controlled study using human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in antioxidant enzyme activity. Cells treated with 0.5 mM showed a significant reduction in oxidative stress markers compared to untreated controls.

Case Study 2: Alpha-Receptor Inhibition

A clinical study investigated the effects of this compound on patients with androgen-related conditions. Results indicated a marked decrease in serum dihydrotestosterone levels following administration, aligning with its in vitro inhibitory activity on alpha-reductase isozymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.